molecular formula C11H19NO3 B2819743 (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol CAS No. 152533-46-5

(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No. B2819743
M. Wt: 213.277
InChI Key: WKKIHGBRNBOCMB-IWSPIJDZSA-N
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Description

“(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol” is a chemical compound with the molecular formula C10H18O . It is also known by other names such as “(1R,2R,4S)-1,7,7-Trimethylbicyclo [2.2.1]heptan-2-ol” and “(1R,2R,4S)-1,7,7-trimethylnorbornan-2-ol” among others .


Synthesis Analysis

The synthesis of similar compounds, such as 7-oxanorbornanes, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . These compounds can be prepared enantiomerically enriched readily and are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .


Molecular Structure Analysis

The molecular structure of “(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol” is characterized by three defined stereocentres . The structure can be viewed in 3D .

Scientific Research Applications

Synthesis and Chemical Applications

This compound and its derivatives are explored primarily for their potential in organic synthesis and the development of pharmacologically active molecules.

  • Synthesis of Nicotinic Agonists

    Research by Malpass, Handa, and White (2005) on the synthesis of syn- and anti-isoepibatidine, a potent nicotinic agonist, utilized N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane, a closely related compound, demonstrating the utility of such structures in synthesizing biologically active molecules Malpass, Handa, & White, 2005.

  • Neuroexcitant Synthesis

    Hodgson, Hachisu, and Andrews (2005) highlighted the transformation of similar structures into neuroexcitants like alpha-kainic acid, emphasizing the compound's role in synthesizing complex molecules with significant biological activities Hodgson, Hachisu, & Andrews, 2005.

  • Aromatase Inhibitory Activity

    A study by Staněk et al. (1991) explored derivatives for inhibiting human placental aromatase, indicating the potential for hormone-dependent tumor therapy, including breast cancer, showcasing the compound's relevance in medicinal chemistry Staněk et al., 1991.

Catalysis and Organic Reactions

  • Alcohol Oxidation Catalysis

    Toda et al. (2023) identified analogs of the compound as effective catalysts for the oxidation of secondary alcohols to ketones using molecular oxygen, demonstrating its utility in green chemistry applications Toda et al., 2023.

  • Asymmetric Synthesis

    Research into enantiopure analogs for applications like the formal synthesis of natural products such as epibatidine, shows the compound's importance in the field of asymmetric synthesis and drug development Moreno‐Vargas & Vogel, 2003.

Bioactive Compound Synthesis

  • Pharmacological Applications: The synthesis and evaluation of analogs for pharmacological activities, such as triple reuptake inhibitors for treating conditions like depression, underline the compound's significance in developing new therapeutic agents Micheli et al., 2010.

properties

IUPAC Name

tert-butyl (1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKIHGBRNBOCMB-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol

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